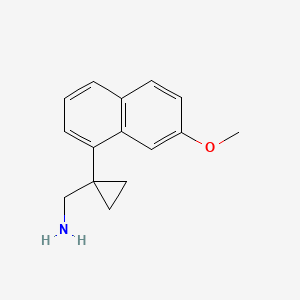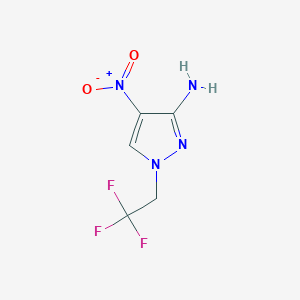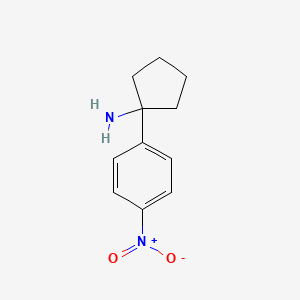![molecular formula C16H21N3O2 B11737895 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11737895.png)
4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyrazole ring, and a methoxyphenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol typically involves multi-step organic reactions. One common approach starts with the preparation of the 1-cyclopentyl-1H-pyrazole, which is then reacted with formaldehyde and 2-methoxyphenol under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, such as acids or bases, to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.
化学反应分析
Types of Reactions
4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole moiety.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, contributing to its observed therapeutic properties.
相似化合物的比较
Similar Compounds
1-Cyclopentyl-1H-pyrazole: Shares the pyrazole ring and cyclopentyl group but lacks the methoxyphenol moiety.
2-Methoxyphenol (Guaiacol): Contains the methoxyphenol structure but lacks the pyrazole and cyclopentyl groups.
4-Aminomethylphenol: Similar in having an aminomethyl group attached to a phenol ring but differs in the absence of the pyrazole and cyclopentyl groups.
Uniqueness
The uniqueness of 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol lies in its combined structural features, which confer distinct chemical and biological properties
属性
分子式 |
C16H21N3O2 |
|---|---|
分子量 |
287.36 g/mol |
IUPAC 名称 |
4-[[(1-cyclopentylpyrazol-4-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H21N3O2/c1-21-16-8-12(6-7-15(16)20)9-17-13-10-18-19(11-13)14-4-2-3-5-14/h6-8,10-11,14,17,20H,2-5,9H2,1H3 |
InChI 键 |
VLOJOHYCLAYXER-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CNC2=CN(N=C2)C3CCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(dimethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737813.png)
![hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737819.png)
![N'-{[4-(dimethylamino)phenyl]methylidene}methoxycarbohydrazide](/img/structure/B11737821.png)


![(2-methoxyethyl)({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737838.png)
![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737850.png)
![N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide](/img/structure/B11737855.png)
![butyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737857.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737874.png)


![3-Amino-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B11737898.png)
![1-cyclopentyl-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737900.png)
